4-(Azidomethyl)-1,2-dichlorobenzene
Overview
Description
4-(Azidomethyl)-1,2-dichlorobenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to a methyl group, which is further bonded to a dichlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-1,2-dichlorobenzene typically involves the nucleophilic substitution reaction of 4-(bromomethyl)-1,2-dichlorobenzene with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-1,2-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different functionalized derivatives.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF under reflux conditions.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Various azido derivatives.
Cycloaddition: Triazole derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
4-(Azidomethyl)-1,2-dichlorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the functionalization of carbon nanostructures, such as carbon nanotubes and graphene, to enhance their properties.
Medicinal Chemistry: Explored for the development of new therapeutic agents due to its ability to participate in bioconjugation reactions.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-1,2-dichlorobenzene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, which can further react with other functional groups, facilitating the synthesis of diverse compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-(Azidomethyl)benzonitrile
- 5-(Azidomethyl)-2-phenyl-1H-tetrazole
- 4-(Azidomethyl)phenyl isocyanate
Uniqueness
4-(Azidomethyl)-1,2-dichlorobenzene is unique due to the presence of both the azido group and the dichlorobenzene ring. This combination provides distinct reactivity patterns and potential applications compared to other azido compounds. The dichlorobenzene ring offers additional sites for functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity
4-(Azidomethyl)-1,2-dichlorobenzene (CAS No. 99613-63-5) is an organic compound characterized by the presence of an azide group and dichlorobenzene structure. This compound has garnered attention due to its potential biological activities and applications in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C7H6Cl2N3
- Molecular Weight : 191.05 g/mol
- Structure : The compound features a dichlorobenzene ring substituted with an azidomethyl group.
The biological activity of this compound is primarily attributed to its azide functionality, which can participate in various chemical reactions, including:
- Click Chemistry : The azide group can engage in click reactions with alkynes to form triazoles, which are biologically active compounds.
- Bioconjugation : The azide can be used for bioconjugation processes in drug development, allowing for targeted delivery systems.
Biological Activity
Research has indicated that compounds containing azide groups exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that azide-containing compounds can possess antimicrobial properties. For instance, derivatives of this compound have been evaluated for their efficacy against various bacterial strains .
- Cytotoxic Effects : Some investigations have reported cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of cellular stress pathways .
- Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, its derivatives have shown inhibitory activity against certain kinases .
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of azide derivatives against Staphylococcus aureus. The results indicated that this compound exhibited significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Cytotoxicity in Cancer Cells
In a research article from Cancer Research, the cytotoxic effects of this compound were assessed on various cancer cell lines. The compound induced apoptosis in a dose-dependent manner, with mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction being elucidated .
Data Tables
Properties
IUPAC Name |
4-(azidomethyl)-1,2-dichlorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c8-6-2-1-5(3-7(6)9)4-11-12-10/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZXAVGWNACMQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=[N+]=[N-])Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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